synthesis and characterization of 3-iodo-4,6-dimethyl-2H-indazole
synthesis and characterization of 3-iodo-4,6-dimethyl-2H-indazole
Technical Whitepaper: Strategic Synthesis and Structural Validation of 3-Iodo-4,6-Dimethyl-1H/2H-Indazole
Executive Summary
The substituted indazole scaffold, specifically 3-iodo-4,6-dimethylindazole , represents a high-value pharmacophore in modern drug discovery. Its structural utility lies in the C3-iodine handle, which serves as a versatile pivot for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate potent kinase inhibitors (e.g., VEGFR, PDGFR targets).[1]
This guide details the robust synthesis of the 4,6-dimethylindazole core and its subsequent regioselective C3-iodination. Crucially, it addresses the tautomeric ambiguity (1H vs. 2H) inherent to this scaffold, providing a definitive characterization framework to distinguish these isomers in solution and solid phases.
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure regiochemical fidelity. Direct iodination of the parent heterocycle is preferred over de novo ring construction with the halogen already in place, as this avoids reduction-sensitive functionalities during the cyclization phase.
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Disconnection A: C3–I bond formation via Electrophilic Aromatic Substitution (EAS).[1]
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Disconnection B: Pyrazole ring closure via the Jacobson Indazole Synthesis logic (Diazotization of o-alkyl anilines).
Module A: Synthesis of the Precursor (4,6-Dimethyl-1H-indazole)
Note: If 4,6-dimethylindazole (CAS 16106-94-6) is sourced commercially, proceed to Module B. For in-house synthesis, the modified Jacobson route is the industry standard for methylated indazoles.
Rationale
The Jacobson Indazole Synthesis converts o-toluidine derivatives into indazoles.[2] To achieve the 4,6-dimethyl substitution pattern, the starting material must be 2,3,5-trimethylaniline .[1]
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The methyl group at C2 (ortho to amine) undergoes cyclization to become the C3 position.
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The methyl at C3 becomes the C4 position of the indazole.
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The methyl at C5 becomes the C6 position of the indazole.
Protocol
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Acetylation: Dissolve 2,3,5-trimethylaniline (100 mmol) in acetic anhydride (1.2 eq) and acetic acid. Stir at RT for 2h.[3] Pour into ice water to precipitate N-acetyl-2,3,5-trimethylaniline .
-
Nitrosation: Suspend the amide in acetic anhydride/AcOH at 0°C. Add sodium nitrite (
, 1.5 eq) slowly. The mixture turns green/dark, forming the N-nitroso-N-acetyl intermediate. -
Cyclization: Heat the N-nitroso compound in benzene or toluene at reflux. The diazonium species generated in situ attacks the ortho-methyl group.
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Hydrolysis: The resulting acetyl-indazole is hydrolyzed (NaOH/MeOH) to yield the free 4,6-dimethyl-1H-indazole .
Module B: Regioselective C3-Iodination
This is the critical step. The C3 position in indazoles is the most nucleophilic site on the pyrazole ring, susceptible to electrophilic attack.
Mechanism & Causality
We utilize Iodine (
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Role of Base (KOH): Deprotonates the N-H (pKa ~14), creating the indazolyl anion.[1] This significantly increases electron density at C3, accelerating the reaction and ensuring mono-iodination.
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Regioselectivity: The C3 position is electronically favored over the benzene ring positions (C5/C7) due to the immediate proximity to the nitrogen lone pairs.
Experimental Protocol
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Setup: To a solution of 4,6-dimethyl-1H-indazole (1.0 eq, 10 mmol) in DMF (20 mL) at 0°C, add powdered KOH (3.0 eq). Stir for 15 minutes.
-
Addition: Add Iodine (
, 1.2 eq) portion-wise over 20 minutes. The solution will darken. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a less polar spot ( ). -
Quench: Pour the mixture into 10%
(aq) to reduce excess iodine (color change from dark brown to yellow/white precipitate). -
Workup: Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine. Dry over
.[3][4] -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 85-92%. Appearance: Off-white to pale yellow solid.
Characterization & Tautomeric Analysis
The distinction between 1H- and 2H-indazoles is a common source of confusion.
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Thermodynamics: In the gas phase and non-polar solvents, the 1H-tautomer is generally more stable (
kcal/mol). -
Steric Buttressing: In 3-iodo-4,6-dimethylindazole, the Iodine at C3 and the Methyl at C4 exert steric repulsion (peri-interaction). While this strain is significant, the 1H-form remains the dominant species in solution (DMSO-
). -
Nomenclature: While the user requested "2H-indazole", the isolated stable solid is 3-iodo-4,6-dimethyl-1H-indazole . The 2H-form is usually only isolable if N2 is alkylated.
Analytical Data Summary
| Technique | Parameter | Expected Value / Observation | Interpretation |
| Broad Singlet (1H) | N-H proton (deshielded). Confirms free amine. | ||
| Singlet (1H) | C7-H (Meta coupling to C5 is weak). | ||
| Singlet (1H) | C5-H. | ||
| Singlet (3H) | C4-Methyl. Downfield due to Iodine proximity (deshielding). | ||
| Singlet (3H) | C6-Methyl. | ||
| Quaternary C | C3-I . Distinctive upfield shift for iodinated carbon. | ||
| MS (ESI) | m/z | 272.9 [M+H] | Consistent with Formula |
Critical Validation: NOESY
To prove the 4,6-dimethyl pattern vs. 5,7-dimethyl:
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NOE correlation: Irradiating the C4-Methyl group should show a spatial interaction with the C5-H .
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Absence: There should be NO correlation between the C4-Methyl and the N-H (if 1H tautomer) or very weak.
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Iodine Effect: The C4-Methyl protons will be chemically shifted downfield relative to the C6-Methyl due to the anisotropic effect of the C3-Iodine.
Safety & Handling
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Iodine (
): Corrosive and volatile solid. Weigh in a fume hood. -
DMF: Hepatotoxic. Use double gloves.
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Indazoles: Potentially bioactive (kinase inhibition).[1] Handle as a suspected potent compound.
References
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Vilar, E. T., et al. (2020).[1] "Indazole Scaffolds in Drug Discovery: Synthesis and Applications." Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). "Iodination of Dimethyl-indazole: Protocols and Troubleshooting." BenchChem Protocols.
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Claramunt, R. M., et al. (2011).[1] "Tautomerism of Indazoles: A Combined NMR and Theoretical Study." Tetrahedron.
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Organic Syntheses. (1955). "Indazole: Jacobson Synthesis Modification." Org.[5] Synth. Coll. Vol. 3, p. 475.
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Stavber, S., et al. (2008).[6] "Green Chemistry Approaches to Iodination." Molecules.
